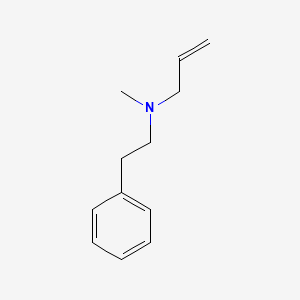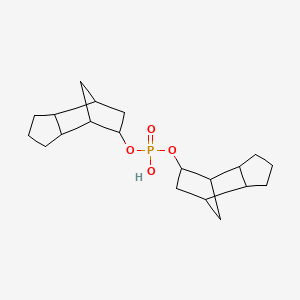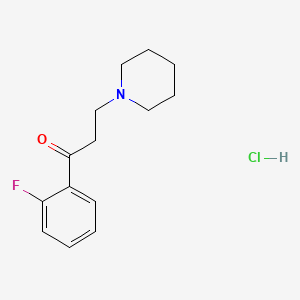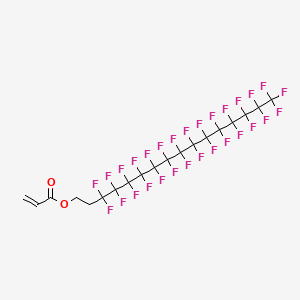
1,1,2,2-Tetrahydroperfluorohexadecyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetrahydroperfluorohexadecyl acrylate is a fluorinated acrylate compound with the molecular formula C19H7F29O2. It is known for its unique properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrahydroperfluorohexadecyl acrylate typically involves the esterification of 1,1,2,2-Tetrahydroperfluorohexadecanol with acrylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2-Tetrahydroperfluorohexadecyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form fluorinated polymers with unique properties.
Substitution: The acrylate group can undergo nucleophilic substitution reactions.
Addition: It can participate in addition reactions with various nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under controlled temperature conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Addition: Reactions with nucleophiles like alcohols or amines are typically carried out under mild conditions.
Major Products Formed
Polymers: Fluorinated polymers with high thermal stability and chemical resistance.
Substituted Acrylates: Compounds with modified functional groups, enhancing their reactivity and application potential.
Applications De Recherche Scientifique
1,1,2,2-Tetrahydroperfluorohexadecyl acrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorinated polymers and copolymers for advanced materials.
Biology: Employed in the development of biocompatible coatings and surfaces.
Medicine: Utilized in drug delivery systems and medical devices due to its biocompatibility and chemical resistance.
Industry: Applied in the production of coatings, adhesives, and sealants with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of 1,1,2,2-Tetrahydroperfluorohexadecyl acrylate involves its ability to form strong bonds with various substrates, providing enhanced chemical resistance and stability. The fluorinated chains contribute to its low surface energy, making it an excellent candidate for non-stick and anti-fouling applications. The acrylate group allows for polymerization and cross-linking, leading to the formation of robust polymer networks.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,2,2-Tetrahydroperfluorodecyl acrylate
- 1,1,2,2-Tetrahydroperfluorododecyl acrylate
- 1,1,2,2-Tetrahydroperfluorotetradecyl acrylate
Uniqueness
1,1,2,2-Tetrahydroperfluorohexadecyl acrylate stands out due to its longer fluorinated chain, which imparts superior chemical resistance and lower surface energy compared to its shorter-chain counterparts. This makes it particularly valuable in applications requiring extreme durability and performance.
Propriétés
Numéro CAS |
34362-49-7 |
|---|---|
Formule moléculaire |
C14F29CH2CH2OC(O)CH=CH2 C19H7F29O2 |
Poids moléculaire |
818.2 g/mol |
Nom IUPAC |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl prop-2-enoate |
InChI |
InChI=1S/C19H7F29O2/c1-2-5(49)50-4-3-6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)12(32,33)13(34,35)14(36,37)15(38,39)16(40,41)17(42,43)18(44,45)19(46,47)48/h2H,1,3-4H2 |
Clé InChI |
KLOHTAIHCCMZIL-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCC(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


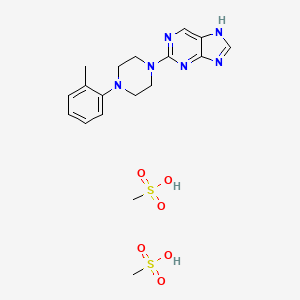
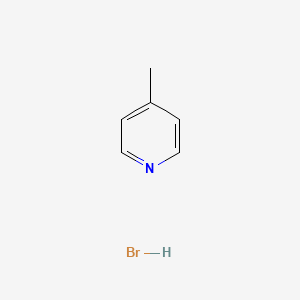

![2-Amino-6-[(4-methylphenyl)amino]pyrimidin-4(1h)-one](/img/structure/B14677287.png)
![3-(Ethyl{4-[(E)-phenyldiazenyl]phenyl}amino)propanenitrile](/img/structure/B14677289.png)
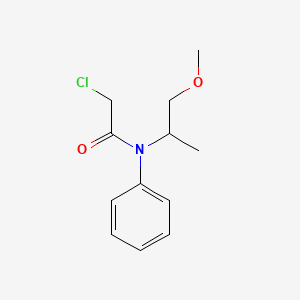
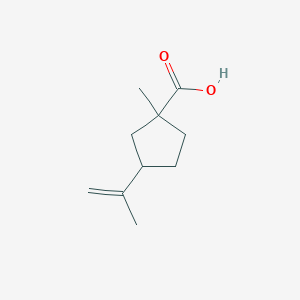


![5-[(4-Chlorophenyl)methyl]-6-[(E)-{[3-(dimethylamino)propyl]imino}methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14677341.png)

